Calyxamine A
Overview
Description
Calyxamine A is a natural product found in Calyx podatypa with data available.
Scientific Research Applications
Metabolism and Cytotoxic Activities
Eggplant (Solanum melongena L.) Calyx has been recognized for its medicinal properties, including anti-inflammatory, antioxidant, and anti-cancer effects. A study identified various amides and phenylpropanoid in the eggplant calyx, including compounds like n-trans-p-coumaroyltyramine and n-trans-feruloyloctopamine, which exhibited cytotoxic activities against certain cancer cell lines (A549, HCT116, MCF7). The metabolism of these compounds in rats involved processes like hydroxylation, methylation, glucuronidation, or sulfation, indicating a complex metabolic pathway that could underpin their pharmacological effects (Yuanyuan Song et al., 2021).
Ethnobotanical to Pharmacological Progression
The calyx of Hibiscus sabdariffa L., known for its ethnobotanical uses, has been the subject of pharmacological research due to its effects on lipid metabolism, antihypertensive activity, and apoptosis. The major active components identified include anthocyanins and polyphenols like protocatechuic acid and quercetin. This transition from traditional use to scientific investigation highlights the potential therapeutic benefits of plant-derived compounds and the importance of standardization and chemical analysis in botanical research (O. Carvajal-Zarrabal et al., 2012).
Anti-inflammatory Mechanisms
properties
IUPAC Name |
1-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h7,13H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTVHKQDXJORMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(NC(C1)(C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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